Sevelamer hydrochloride

Vue d'ensemble

Description

Le nitrate de sulconazole est un médicament antifongique appartenant à la classe des imidazolés. Il est couramment utilisé dans le traitement de diverses infections cutanées telles que le pied d'athlète, la teigne, le dermatophytose inguinale et le pityriasis versicolor . Le composé est disponible sous forme de crème ou de solution et est connu pour son activité antifongique à large spectre .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation du nitrate de sulconazole implique plusieurs étapes. Le processus commence avec l'alpha-(2,4-dichlorophényl)-1H-imidazole-1-éthanol comme matière première. Ce composé réagit avec le chlorure de sulfonyle ou l'anhydride sulfonique pour former l'imidazole éthanol sulfonate. L'imidazole éthanol sulfonate est ensuite mis à réagir avec le p-chlorobenzyl mercaptan ou son dérivé en milieu alcalin pour produire du sulconazole. Enfin, le sulconazole est salifié avec de l'acide nitrique pour former du nitrate de sulconazole .

Méthodes de production industrielle

La production industrielle du nitrate de sulconazole suit la même voie de synthèse mais est optimisée pour une production à grande échelle. Le processus se caractérise par des matières premières simples et faciles à obtenir, des conditions de réaction douces et un rendement et une pureté élevés du produit. Ce qui le rend adapté aux applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions

Le nitrate de sulconazole subit diverses réactions chimiques, notamment la substitution et l'oxydation. Le cycle imidazole et la chaîne latérale contenant du soufre du composé sont particulièrement réactifs.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le nitrate de sulconazole comprennent le chlorure de sulfonyle, l'anhydride sulfonique, le p-chlorobenzyl mercaptan et l'acide nitrique. Les réactions se produisent généralement en milieu alcalin et peuvent nécessiter un chauffage ou une sonication .

Principaux produits

Le principal produit formé par les réactions impliquant le nitrate de sulconazole est le sel de nitrate de sulconazole. Ce produit est obtenu par salification du sulconazole avec de l'acide nitrique .

Applications de la recherche scientifique

Le nitrate de sulconazole a un large éventail d'applications de recherche scientifique:

Chimie: Il est utilisé comme composé modèle dans les études impliquant les dérivés de l'imidazole et leur réactivité.

Biologie: Le composé est étudié pour ses propriétés antifongiques et ses effets sur diverses souches fongiques.

Médecine: Le nitrate de sulconazole est largement étudié pour son potentiel thérapeutique dans le traitement des infections fongiques.

Industrie: Le composé est utilisé dans la formulation de crèmes et de solutions antifongiques topiques.

Mécanisme d'action

Le nitrate de sulconazole exerce ses effets antifongiques en inhibant la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques. Cette inhibition perturbe l'intégrité de la membrane cellulaire, ce qui entraîne une augmentation de la perméabilité et une fuite du contenu cellulaire. Les cibles moléculaires du composé comprennent les enzymes impliquées dans la voie de biosynthèse de l'ergostérol .

Applications De Recherche Scientifique

Clinical Applications

- Management of Hyperphosphatemia : Sevelamer is primarily indicated for controlling elevated serum phosphorus levels in patients with CKD on dialysis. Clinical trials have demonstrated its efficacy in reducing serum phosphorus levels comparably to calcium-based phosphate binders while minimizing the risk of hypercalcemia .

- Cardiovascular Health : Research indicates that sevelamer may slow the progression of cardiovascular calcification in patients with end-stage renal disease (ESRD). By improving lipid profiles and reducing low-density lipoprotein cholesterol levels, sevelamer may contribute to better cardiovascular outcomes .

- Effects on Bone Metabolism : Sevelamer has been shown to positively influence parathyroid hormone levels and calcium-phosphate product, which are critical for maintaining bone health in CKD patients. It helps mitigate secondary hyperparathyroidism, a common complication in these patients .

- Lipid Profile Improvement : Sevelamer treatment has been associated with significant reductions in total and low-density lipoprotein cholesterol levels while increasing high-density lipoprotein cholesterol. This effect contributes to an overall improved lipid profile, which is beneficial for cardiovascular health .

- Potential Benefits Beyond Phosphate Control : Emerging studies suggest that sevelamer may have additional benefits, such as improving magnesium levels in hemodialysis patients and potentially reducing inflammation markers .

Efficacy in Hemodialysis Patients

A pivotal study involving 192 adult patients with ESRD demonstrated that long-term treatment with this compound resulted in significant reductions in serum phosphorus (-0.71 mmol/L) and low-density lipoprotein cholesterol (-30%) without adverse changes in calcium levels .

Comparison with Calcium-Based Binders

In a randomized controlled trial comparing this compound with calcium acetate, both treatments effectively reduced serum phosphorus; however, sevelamer was associated with a lower incidence of hypercalcemia and provided better lipid profile improvements .

Impact on Cardiovascular Health

A study highlighted that sevelamer treatment led to a significant decrease in cardiovascular calcification scores over time compared to standard therapy, suggesting its role in cardiovascular protection for dialysis patients .

Summary of Findings

The following table summarizes key findings from various studies on the efficacy and safety of this compound:

| Study Focus | Outcome | Statistical Significance |

|---|---|---|

| Serum Phosphorus Reduction | Mean reduction of -0.71 mmol/L | P < 0.0001 |

| LDL Cholesterol Reduction | Mean decrease of -30% | P < 0.0001 |

| Calcium-Phosphate Product | Mean change of -1.46 mmol/L | P < 0.0001 |

| Hypercalcemia Incidence | Lower than calcium-based binders | Not statistically significant |

| Cardiovascular Calcification | Slowed progression observed | Statistically significant |

Mécanisme D'action

Sulconazole nitrate exerts its antifungal effects by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to increased permeability and leakage of cellular contents. The compound’s molecular targets include enzymes involved in the ergosterol biosynthesis pathway .

Comparaison Avec Des Composés Similaires

Le nitrate de sulconazole est structurellement lié à d'autres agents antifongiques imidazolés tels que le clotrimazole, l'éconazole et le miconazole. Bien que tous ces composés partagent un mécanisme d'action similaire, le nitrate de sulconazole est unique dans son activité à large spectre et son efficacité dans le traitement d'un large éventail d'infections fongiques .

Composés similaires

- Clotrimazole

- Econazole

- Miconazole

Le nitrate de sulconazole a démontré une efficacité similaire ou supérieure à celle de ces composés dans les études cliniques, en particulier dans le traitement de la teigne du pied .

Propriétés

IUPAC Name |

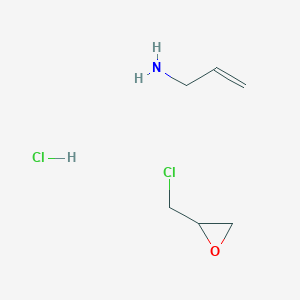

2-(chloromethyl)oxirane;prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO.C3H7N.ClH/c4-1-3-2-5-3;1-2-3-4;/h3H,1-2H2;2H,1,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNXRSIBRKBJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN.C1C(O1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152751-57-0 | |

| Record name | Sevelamer hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152751-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylamine polymer with 1-chloro-2,3-epoxypropane, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.